2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine
Overview
Description
2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that features a fused imidazo-pyrazine ring system with a fluorophenyl substituent at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 4-fluoroaniline with glyoxal, followed by cyclization with an appropriate nitrogen source, such as ammonium acetate, under reflux conditions . Another approach involves the use of multicomponent reactions, where a mixture of 4-fluoroaniline, an aldehyde, and an isocyanide undergoes cyclization to form the desired imidazo[1,2-a]pyrazine scaffold .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrazine derivatives .
Scientific Research Applications
2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Another fused heterocyclic compound with a pyrimidine ring.
Imidazo[1,2-a]pyridine: A related compound with a pyridine ring, known for its wide range of applications in medicinal chemistry.
Uniqueness
2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine is unique due to its specific structural features, such as the presence of a fluorophenyl group and the imidazo-pyrazine scaffold. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-(4-fluorophenyl)imidazo[1,2-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-10-3-1-9(2-4-10)11-8-16-6-5-14-7-12(16)15-11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCKSBMHASOTOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CN=CC3=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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